molecular formula C20H20N4O2 B2727470 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1797700-08-3

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B2727470
CAS No.: 1797700-08-3
M. Wt: 348.406
InChI Key: QRWPCQUPAJTEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is a synthetic small molecule featuring a quinoxaline core linked via a carboxamide group to a phenyl ring substituted with a 3-methoxypyrrolidine moiety. The methoxypyrrolidine substituent may enhance solubility and bioavailability compared to simpler alkyl or aryl groups, while the quinoxaline core provides a planar aromatic system for target engagement.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWPCQUPAJTEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The phenyl ring is then introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The methoxypyrrolidine moiety is added through nucleophilic substitution reactions, often using methoxypyrrolidine as a nucleophile .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxamide Bond Formation

The amide bond is typically formed via coupling of a carboxylic acid derivative (e.g., acid chloride, activated ester) with an amine. Common reagents include:

  • DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) as a catalyst.

  • Thionyl chloride to generate acid chlorides, followed by nucleophilic substitution with amines.

Example Reaction :

Quinoxaline-6-carboxylic acid+SOCl2Quinoxaline-6-carboxyl chloride+Byproducts\text{Quinoxaline-6-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Quinoxaline-6-carboxyl chloride} + \text{Byproducts}Quinoxaline-6-carboxyl chloride+4-(3-Methoxypyrrolidin-1-yl)phenylamineTarget compound\text{Quinoxaline-6-carboxyl chloride} + \text{4-(3-Methoxypyrrolidin-1-yl)phenylamine} \rightarrow \text{Target compound}

Functionalization of the Pyrrolidine Ring

The methoxy group on the pyrrolidine ring is likely introduced via:

  • Alkylation of a hydroxyl group : Using methylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

  • Nucleophilic substitution : Reaction of a halogenated pyrrolidine with methanol or methoxide.

Example Reaction :

3-Hydroxypyrrolidine+CH3IBase3-Methoxypyrrolidine\text{3-Hydroxypyrrolidine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{3-Methoxypyrrolidine}

Spectroscopic Data

Technique Key Observations
¹H NMR Peaks for aromatic protons (quinoxaline), methoxy (-OCH₃), and amide (-NH) groups.
¹³C NMR Signals for carbonyl (C=O) and aromatic carbons.
FTIR Stretching vibrations for amide (N-H, C=O) and methoxy (C-O) groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺).

Example NMR Data (Analogous Compounds)

From search results:

  • Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate shows δ 3.74 ppm (OCH₃) and δ 2.89 ppm (CH₂CO) in ¹H NMR .

  • 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic Acid Hydrazide exhibits a singlet at δ 9.00 ppm (NH) in DMSO-d₆ .

Amidation Reaction Conditions

Reagent Role Conditions
DCCCarbodiimide coupling agentRoom temperature, inert atmosphere
HOBtCatalystRoom temperature
DMFSolventStirred for 12–24 h

Functionalization of Pyrrolidine

Reagent Role Conditions
CH₃IMethylating agentBase (e.g., K₂CO₃), reflux
Dimethyl sulfateMethylating agentRoom temperature, aqueous base

Challenges and Considerations

  • Selectivity : Ensuring the amide bond forms at the correct position on the quinoxaline core.

  • Stability : The methoxy group may undergo hydrolysis under acidic conditions during synthesis.

  • Purification : Column chromatography or recrystallization may be required to isolate the target compound .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Quinoxaline derivatives, including N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide, have been investigated for their anticancer properties. Studies have shown that quinoxaline compounds can inhibit the growth of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, a recent study highlighted the cytotoxic potential of pyrroloquinoxaline derivatives against leukemia cell lines such as HL60 and K562, demonstrating significant anti-leukemic activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundHL60TBD
Pyrroloquinoxaline DerivativeK562TBD
Quinoxaline 1,4-Di-N-Oxide DerivativeU937TBD

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives has also been a focus of research. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study reported that certain quinoxaline derivatives exhibited promising antitubercular activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial Strain TestedMIC (µg/mL)
This compoundMycobacterium tuberculosisTBD
Quinoxaline 2-Carboxamide DerivativeStaphylococcus aureusTBD
Quinoxaline 4-Carboxamide DerivativeEscherichia coliTBD

Antimalarial Activity

Quinoxaline derivatives have been explored for their antimalarial properties as well. A study identified a series of quinoline-4-carboxamide derivatives with potent antiplasmodial activity against Plasmodium falciparum. These compounds demonstrated a novel mechanism of action by inhibiting translation elongation factor 2, which is crucial for the survival of malaria parasites . This suggests that this compound could potentially be optimized for similar applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for developing more effective compounds. Research has indicated that modifications to the quinoxaline core can significantly impact biological activity. For example, substituents on the phenyl ring or variations in the carboxamide group can enhance potency against specific targets .

Table 3: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Substituent on Phenyl RingIncreased cytotoxicity
Variation in Carboxamide GroupEnhanced selectivity
Presence of Electron-Withdrawing GroupsImproved antimicrobial properties

Table 4: Synthesis Overview

Step NumberReaction TypeKey Reagents
Step 1Coupling Reaction2-Nitroaniline
Step 2CyclizationAcetic Acid
Step 3FunctionalizationPhosphorus Oxychloride

Mechanism of Action

The mechanism of action of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinoxaline-6-carboxylic acid derivatives

  • Example: Quinoxaline-6-carboxylic acid {(R)-1-[9-((1R,2S,3R,4S)-2,3-dihydroxy-4-propionylaminocyclopentyl)-6-(2,2-diphenylethylamino)-9H-purin-2-yl]pyrrolidin-3-yl}amide trifluoroacetate (CAS 955968-64-6) Structural Differences: This compound replaces the methoxypyrrolidine-phenyl group with a cyclopentyl-purinyl-pyrrolidine system. The addition of a purine moiety and trifluoroacetate salt likely alters target specificity (e.g., kinase vs. nucleotide-binding proteins) and solubility. Functional Implications: The purine group may confer affinity for adenosine receptors or DNA repair enzymes, diverging from the simpler kinase inhibition profile expected for the target compound.

Substituted Benzamides and Pyrimidines

Tetrahydropyrido-Thieno-Pyrimidines

  • Example: N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-7-[2-(morpholin-4-ylmethyl)acryloyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 951034-69-8) Structural Differences: This compound replaces the quinoxaline core with a fused thieno-pyrimidine system and includes a morpholine-acryloyl side chain. Functional Implications: The thieno-pyrimidine scaffold may enhance binding to tyrosine kinases (e.g., EGFR), while the acryloyl group could enable covalent inhibition mechanisms, unlike the non-covalent interactions expected with the target compound.

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Formula (if available) Hypothetical Target
This compound Quinoxaline 3-Methoxypyrrolidine-phenyl Likely C21H22N4O2 Kinases
Quinoxaline-6-carboxylic acid trifluoroacetate (955968-64-6) Quinoxaline Cyclopentyl-purinyl-pyrrolidine C39H44N10O6 (base) Nucleotide-binding proteins
N-(4-isopropoxyphenyl)-3-sulfonylbenzamide (1192232-74-8) Benzamide 4-Isopropoxyphenyl, sulfonylpyridine Not provided Enzymes with hydrophobic pockets
Thieno-pyrimidin-4-amine (951034-69-8) Thieno-pyrimidine Morpholine-acryloyl, chloro-fluorobenzyl Not provided EGFR kinase

Research Implications and Limitations

  • Bioavailability : The methoxypyrrolidine group may improve solubility over bulkier substituents (e.g., trifluoroacetate in 955968-64-6) .
  • Target Selectivity: Simpler quinoxaline carboxamides are less likely to engage purine-binding sites compared to purine-containing analogues .
  • Metabolic Stability : Sulfonyl or acryloyl groups in analogues (e.g., 1192232-74-8, 951034-69-8) may confer resistance to oxidative metabolism compared to methoxy groups .

Note: Further studies involving enzymatic assays, pharmacokinetic profiling, and computational modeling are required to validate these hypotheses.

Biological Activity

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. Quinoxaline derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 3 methoxypyrrolidin 1 yl phenyl quinoxaline 6 carboxamide\text{N 4 3 methoxypyrrolidin 1 yl phenyl quinoxaline 6 carboxamide}

This structure features a quinoxaline core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. A study indicated that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (mg/L)
Quinoxaline DerivativeMRSA0.25
Quinoxaline DerivativeVRE0.5

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that quinoxaline derivatives possess anticancer properties. For instance, a related compound was tested against several human leukemia cell lines (K562, HL60, U937), showing cytotoxic effects with IC50 values ranging from 10 µM to 20 µM. The results are summarized in the table below:

Cell LineIC50 (µM)
K56215
HL6012
U93718

These results highlight the potential of quinoxaline derivatives in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For example, some studies suggest that quinoxalines can inhibit DNA synthesis or interfere with cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The study found that certain derivatives significantly reduced biofilm formation and showed lower MIC values compared to standard antibiotics .
  • Cytotoxicity Assessment : In another investigation focusing on the anticancer potential of quinoxaline derivatives, a series of compounds were tested for their cytotoxic effects on different cancer cell lines. The study reported that modifications in the quinoxaline structure led to enhanced cytotoxicity against leukemia cells .

Q & A

How can I optimize the synthetic route for N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide to improve yield and purity?

Level : Basic
Answer :
Optimization should employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . For purification, consider membrane-based separation technologies (e.g., nanofiltration) to isolate the compound from byproducts .

What advanced techniques are recommended for structural characterization of this compound and its intermediates?

Level : Basic
Answer :
Beyond standard NMR and IR spectroscopy:

  • High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for the pyrrolidine and quinoxaline moieties.
  • Dynamic light scattering (DLS) to assess aggregation behavior in solution.
    Cross-validate data with computational NMR chemical shift predictions (e.g., DFT calculations) to resolve conflicting spectral interpretations .

How can I investigate the mechanistic pathways of reactions involving this compound?

Level : Advanced
Answer :
Combine kinetic isotope effect (KIE) studies with density functional theory (DFT) to probe reaction mechanisms. For example, track deuterium substitution at the methoxy group to assess its role in rate-limiting steps. Use in situ spectroscopy (e.g., Raman or UV-vis) to monitor transient intermediates. Computational workflows like ICReDD’s hybrid approach (quantum calculations + machine learning) can model reaction networks and validate experimental data .

How should I address contradictory data in biological activity assays for derivatives of this compound?

Level : Advanced
Answer :

  • Dose-response reevaluation : Ensure assays cover a broad concentration range to rule out non-linear effects.
  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based vs. colorimetric assays).
  • Data-driven outlier analysis : Apply multivariate statistics (e.g., PCA) to identify batch-specific variability .
  • Molecular dynamics (MD) simulations : Compare ligand-receptor binding modes across conflicting datasets to identify conformational discrepancies .

What computational tools are effective for predicting the physicochemical properties of this compound?

Level : Advanced
Answer :

  • Solubility/logP prediction : Use COSMO-RS or Abraham solvation models.
  • pKa estimation : Employ Schrödinger’s Jaguar or ACD/Labs software.
  • Reactivity screening : Apply cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to predict stability under varying pH/temperature.
    Integrate these tools with high-throughput virtual screening (HTVS) to prioritize derivatives for synthesis .

How can I design scalable reaction conditions for industrial translation while maintaining selectivity?

Level : Advanced
Answer :
Leverage microreactor technology to enhance heat/mass transfer and minimize side reactions. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). For reactor design, apply dimensionless analysis (e.g., Damköhler number) to balance kinetics and transport limitations . Optimize solvent systems using green chemistry metrics (e.g., E-factor) to reduce waste .

What strategies are recommended for elucidating structure-activity relationships (SAR) in quinoxaline derivatives?

Level : Basic
Answer :

  • Fragment-based design : Systematically modify the methoxypyrrolidine or quinoxaline core and test bioactivity.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models.
  • 3D-QSAR : Build CoMFA or CoMSIA models to map steric/electrostatic fields influencing potency .

How can I resolve challenges in analytical method development for quantifying this compound in complex matrices?

Level : Basic
Answer :

  • HPLC method optimization : Use DoE to screen column chemistries (C18 vs. HILIC) and mobile phase compositions .
  • Mass spectrometry detection : Employ MRM (multiple reaction monitoring) for enhanced specificity in biological samples.
  • Matrix effect mitigation : Apply QuEChERS or solid-phase extraction (SPE) for sample cleanup .

What experimental approaches are suitable for studying the compound’s stability under accelerated degradation conditions?

Level : Advanced
Answer :

  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H2O2). Monitor degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data.
  • Computational stability prediction : Apply MD simulations to assess bond dissociation energies in reactive moieties .

How can interdisciplinary approaches enhance research on this compound?

Level : Advanced
Answer :

  • Chemical informatics : Curate datasets (synthesis conditions, bioactivity) in FAIR-compliant databases for machine learning .
  • Hybrid experimentation : Combine automated synthesis robots with real-time DFT feedback for rapid iteration .
  • Systems chemistry : Model the compound’s role in broader biochemical networks using ODE-based simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.